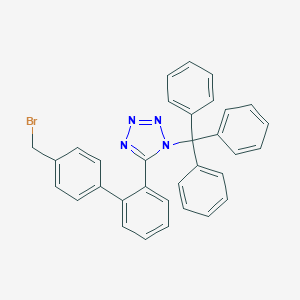

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

Descripción general

Descripción

5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is a complex organic compound with the molecular formula C33H25BrN4 and a molecular weight of 557.49 g/mol . This compound is notable for its structural complexity, featuring a bromomethyl group attached to a biphenyl system, which is further connected to a triphenylmethyl-tetrazole moiety. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive agents like Losartan and Valsartan .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole typically involves multiple steps:

Starting Material: The process begins with 4’-Methyl-2-cyanobiphenyl.

Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to form 4’-Bromomethyl-2-cyanobiphenyl.

Tetrazole Formation: The cyano group is then converted to a tetrazole ring via a [2+3] cycloaddition reaction with sodium azide in the presence of a suitable catalyst.

Triphenylmethyl Protection: Finally, the tetrazole nitrogen is protected with a triphenylmethyl group using triphenylmethyl chloride and a base such as triethylamine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Análisis De Reacciones Químicas

Types of Reactions

5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole undergoes several types of chemical reactions:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The biphenyl system can undergo oxidation to form quinones or reduction to form biphenyl derivatives.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation Products: Biphenyl quinones.

Reduction Products: Reduced biphenyl derivatives.

Aplicaciones Científicas De Investigación

Antihypertensive Agents

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is related to the synthesis of angiotensin II receptor antagonists, such as Olmesartan Medoxomil. This compound serves as a precursor or impurity in the synthesis of these antihypertensive medications, which are crucial in managing high blood pressure and related cardiovascular conditions .

Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of tetrazole have been evaluated for their efficacy against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). These studies often utilize assays such as Sulforhodamine B (SRB) to assess cell viability and cytotoxicity .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives containing bromophenyl groups show significant activity against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents to combat drug-resistant strains .

Photonic Materials

The structural characteristics of this compound make it suitable for use in photonic devices. Its ability to form stable complexes can be harnessed in the design of advanced materials for optical applications, including sensors and light-emitting devices .

Organic Electronics

Due to its electronic properties, this compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of tetrazole moieties can enhance charge transport and stability in these devices .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study aimed at developing new anticancer agents, researchers synthesized a series of tetrazole derivatives based on the structure of this compound. The synthesized compounds were subjected to biological evaluation against MCF7 cells, revealing several compounds with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Development of Antimicrobial Agents

Another investigation focused on the antimicrobial efficacy of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The study utilized turbidimetric methods to determine minimum inhibitory concentrations (MICs), demonstrating that certain derivatives exhibited potent antimicrobial activity, highlighting their potential as lead compounds for further development .

Mecanismo De Acción

The mechanism of action of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is primarily related to its role as an intermediate in drug synthesis. In the context of antihypertensive drugs, the tetrazole ring mimics the carboxylate group of angiotensin II, allowing the drug to bind to the angiotensin II receptor and block its action. This results in vasodilation and reduced blood pressure .

Comparación Con Compuestos Similares

Similar Compounds

- 4’-Bromomethyl-2-biphenylcarbonitrile

- 4’-Methylbiphenyl-2-carboxylic acid methyl ester

- 5-(Azidomethyl)-1,1’-biphenyl-2-yl-2H-tetrazole

Uniqueness

5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is unique due to its combination of a bromomethyl group, a biphenyl system, and a triphenylmethyl-tetrazole moiety. This structural complexity allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting the angiotensin II receptor .

Actividad Biológica

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, commonly referred to as Losaint-B or Valsartan impurity, is a compound notable for its diverse biological activities and applications in medicinal chemistry. With a molecular formula of C33H25BrN4 and a molecular weight of 557.48 g/mol, this tetrazole derivative serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly angiotensin II receptor antagonists like Losartan and Valsartan.

- Molecular Formula : C33H25BrN4

- Molecular Weight : 557.48 g/mol

- CAS Number : 124750-51-2

- Physical State : Off-white solid

1. Fluorescent Probe

This compound has been utilized as a fluorescent probe for detecting DNA damage. This property is particularly useful in biochemical assays where the identification of nucleic acid integrity is crucial .

2. Photosensitizer in Photodynamic Therapy

The compound acts as a photosensitizer in photodynamic therapy (PDT), which is a treatment modality for various cancers. PDT involves the use of light to activate a photosensitizing agent that produces reactive oxygen species (ROS), leading to cell death in targeted tissues .

3. Catalytic Applications

In synthetic chemistry, it serves as a catalyst in polymer synthesis, enhancing the efficiency and selectivity of reactions . This catalytic activity is attributed to its ability to stabilize reaction intermediates through coordination with metal ions.

The biological activity of tetrazoles, including this compound, often involves interaction with various biological targets through hydrogen bonding and coordination with metal ions. The tetrazole moiety can participate in multiple hydrogen bonds due to its nitrogen atoms, facilitating binding to proteins and enzymes involved in critical biochemical pathways .

Case Study 1: DNA Damage Detection

In a study focusing on the application of tetrazoles as fluorescent probes, the compound was shown to effectively bind to damaged DNA sites, emitting fluorescence that correlates with the extent of damage. This property allows for real-time monitoring of DNA integrity during cellular processes .

Case Study 2: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines when used in conjunction with light exposure in PDT. The effectiveness was assessed through cell viability assays where significant reductions in cell survival were observed .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Application |

|---|---|---|

| Losartan | Antihypertensive | Hypertension treatment |

| Valsartan | Antihypertensive | Hypertension treatment |

| This compound | Fluorescent probe, Photosensitizer | DNA damage detection, PDT |

Propiedades

IUPAC Name |

5-[2-[4-(bromomethyl)phenyl]phenyl]-1-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFVTXDWDFIQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434768 | |

| Record name | 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124750-51-2 | |

| Record name | 5-[4′-(Bromomethyl)[1,1′-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4'-(Bromomethyl)(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetraazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole in the synthesis of Olmesartan Medoxomil?

A1: this compound (BBTT) serves as a crucial starting material in the synthesis of Olmesartan Medoxomil. The research paper describes a novel method where BBTT undergoes a condensation reaction with imidazole monoester. [] This reaction, followed by hydrolysis and acidification, leads to the formation of 4-(1-hydroxyl-1-methylethyl)-2-propyl-{4-[2-(triphenylmethyl tetrazole-5-base) phenyl] phenyl} methylimidazole-5-carboxylic acid. This intermediate is then further processed to ultimately yield Olmesartan Medoxomil.

Q2: Are there any advantages to using this specific synthetic route with BBTT compared to other methods?

A2: Yes, the research highlights several advantages of employing BBTT in this particular synthetic pathway. Firstly, the use of a "one-pot" method for both the condensation and esterification steps simplifies the process and allows for easier control. [] This approach streamlines the synthesis and potentially reduces the need for complex purification steps. Secondly, the researchers report achieving a high purity level (≥ 99.5%) for the esterified product after purification, which is maintained in the final Olmesartan Medoxomil product. This high purity is desirable for pharmaceutical applications. Additionally, the overall yield of Olmesartan Medoxomil using this method (60-75%) is deemed suitable for industrial production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.